CTNNB1 is classified as a proto-oncogene due to its role in promoting cell growth and survival. Its dysregulation is implicated in various cancers, including colorectal cancer, lung adenocarcinoma, and medulloblastoma . The protein's activity is tightly regulated by a destruction complex that includes proteins such as APC (adenomatous polyposis coli) and AXIN, which target CTNNB1 for degradation in the absence of Wnt signaling.
CTNNB1 can be synthesized through various methods in laboratory settings. One common approach involves using plasmid vectors for gene expression studies. For instance, the S37C mutation of CTNNB1 was established by constructing a specific plasmid vector (pCDH-CMV-MCS-EF1-puro) and subsequently transfecting it into cells to observe the effects of this mutation on cellular behavior .
The synthesis typically involves:
CTNNB1 consists of multiple structural domains that facilitate its dual role in adhesion and signaling. The protein has:
The full-length CTNNB1 protein is composed of 781 amino acids. Structural studies have revealed that the protein adopts a conformation conducive to both its adhesive functions at the membrane and its role as a transcriptional co-activator within the nucleus .
CTNNB1 undergoes several biochemical reactions that are critical for its function:
The interactions between CTNNB1 and other proteins can be studied using techniques such as:
CTNNB1 functions primarily through:
Studies have shown that mutations in CTNNB1 can lead to constitutive activation of Wnt signaling pathways, resulting in uncontrolled cellular proliferation . This mechanism underscores its role as an oncogene in various cancers.
CTNNB1 is a soluble protein predominantly found in both cytoplasmic and nuclear compartments. It exhibits:
CTNNB1's stability is influenced by:
CTNNB1 has significant applications in research and medicine:
CAS No.: 20298-86-6
CAS No.: 14681-59-5
CAS No.: 36678-05-4
CAS No.: 11104-44-2